molecular formula C₂₂H₂₇FO₄ B1147514 21-Dehydro Fluocortolone CAS No. 53733-52-1

21-Dehydro Fluocortolone

Cat. No.: B1147514
CAS No.: 53733-52-1
M. Wt: 374.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro Fluocortolone is a derivative and impurity of Fluocortolone, a glucocorticoid used as an anti-inflammatory steroid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Fluocortolone involves the dehydrogenation of Fluocortolone. This process typically requires specific catalysts and controlled reaction conditions to ensure the removal of hydrogen atoms without affecting the integrity of the steroid structure .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring to maintain optimal reaction conditions. The purity of the final product is ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro Fluocortolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

21-Dehydro Fluocortolone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 21-Dehydro Fluocortolone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: 21-Dehydro Fluocortolone is unique due to its specific dehydrogenated structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,10-11,13-14,16-17,19-20,26H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLANYZJFMWLER-ULHLPKEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C=O)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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